2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester hydrochloride
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Overview
Description
2-Aza-bicyclo[221]heptane-3-carboxylic acid ethyl ester hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester hydrochloride typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cyclization reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted bicyclic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules with potential pharmaceutical applications.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-2-carboxylic acid: Similar in structure but lacks the nitrogen atom in the bicyclic framework.
1-Azabicyclo[2.2.1]heptane-3-carboxylic acid: Another related compound with a different substitution pattern.
Uniqueness
2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester hydrochloride is unique due to the presence of the nitrogen atom within the bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-2-12-9(11)8-6-3-4-7(5-6)10-8;/h6-8,10H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZNXJVOMLUIKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCC(C2)N1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80739942 |
Source
|
Record name | Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80739942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89768-07-0 |
Source
|
Record name | Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80739942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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